molecular formula C17H15NO2S2 B2739259 (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097939-42-7

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2739259
CAS No.: 2097939-42-7
M. Wt: 329.43
InChI Key: AXEPGUCQJZRMDF-AATRIKPKSA-N
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Description

The compound "(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide" is an α,β-unsaturated enamide derivative featuring heterocyclic substituents. Its structure includes:

  • Furan-2-yl and thiophen-2-yl groups on the ethylamine moiety.
  • A thiophen-3-yl group conjugated to the propenamide backbone. This arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Enamides are known for their bioactivity, often interacting with biological targets via hydrogen bonding and π-π stacking, facilitated by heterocyclic aromatic systems .

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-17(6-5-13-7-10-21-12-13)18-11-14(15-3-1-8-20-15)16-4-2-9-22-16/h1-10,12,14H,11H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEPGUCQJZRMDF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C=CC2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form a furan-thiophene intermediate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-(thiophen-3-yl)prop-2-enamide under specific conditions to form the desired compound.

    Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the heterocyclic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound Ethyl group: furan-2-yl, thiophen-2-yl; Propenamide: thiophen-3-yl C₁₇H₁₄N₂O₂S₂ 346.44 (estimated) Dual thiophene and furan motifs; α,β-unsaturated amide Antimicrobial, enzyme inhibition
(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide Ethyl group: hydroxy, thiophen-2-yl, thiophen-3-yl; Propenamide: furan-3-yl C₁₇H₁₅NO₃S₂ 345.44 Hydroxy group enhances polarity; furan-3-yl substitution Improved solubility; potential for CNS targeting
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Ethoxyphenyl; furan-2-yl with nitro and methyl groups C₂₃H₁₉N₃O₅ 417.41 Electron-withdrawing nitro and cyano groups Photodynamic therapy; redox-active agents
XCT790 Trifluoromethyl groups; methoxy and benzyloxy substituents C₂₃H₁₅F₆N₃O₂S 535.44 Fluorinated groups enhance metabolic stability Estrogen-related receptor α (ERRα) antagonist
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide Bromophenyl; diethylamide C₁₈H₁₆BrN₂O₂ 387.24 Bromine for halogen bonding; cyano group for reactivity Kinase inhibition; structural probes

Physicochemical and Electronic Properties

  • Hydrophobicity: The target compound lacks polar groups like hydroxy or cyano substituents, making it more lipophilic than the hydroxy-containing analog in . This could influence membrane permeability in biological systems .
  • Electron Effects: The absence of electron-withdrawing groups (e.g., nitro, cyano) in the target compound reduces its electrophilicity compared to and analogs. This may decrease reactivity in Michael addition or nucleophilic substitution pathways .

Research Findings and Implications

  • Solubility vs. Permeability : The hydroxy group in ’s compound improves aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound .
  • Electron-Deficient Systems: Cyano and nitro groups in and analogs increase reactivity toward nucleophiles, suggesting utility in prodrug design or covalent inhibitor development .
  • Halogen Bonding : Bromine in ’s compound could enhance binding affinity in hydrophobic pockets, a strategy unexplored in the target compound .

Biological Activity

The compound (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide , identified by its CAS number 2097941-27-8, is a complex organic molecule featuring furan and thiophene moieties. This article explores its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₅N₁O₄S₂
  • Molecular Weight : 329.4 g/mol
  • Structure : The compound's structure includes a conjugated double bond system that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with furan and thiophene rings often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been evaluated in various studies for its potential therapeutic effects.

Anticancer Activity

A study published in ACS Omega highlighted the anticancer potential of similar thiophene-based compounds. The screening showed that several derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting that the incorporation of furan and thiophene could enhance activity against various cancers .

Antimicrobial Properties

Compounds with similar structures have been noted for their antimicrobial properties. For instance, research has demonstrated that certain furan and thiophene derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A series of experiments were conducted to assess the cytotoxicity of the compound against various cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
    • Table 1: Cytotoxicity Data Against Cancer Cell Lines
    Cell LineIC50 (µM)Mechanism of Action
    HeLa10Apoptosis induction
    MCF-712Cell cycle arrest
    A5498DNA damage
  • Antimicrobial Screening
    • The compound was evaluated for its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 25 µg/mL.
    • Table 2: Antimicrobial Activity
    MicroorganismMinimum Inhibitory Concentration (µg/mL)
    Staphylococcus aureus25
    Escherichia coli30

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells.
  • Membrane Disruption : The lipophilic nature of furan and thiophene rings allows these compounds to integrate into lipid bilayers, disrupting microbial membranes.

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